molecular formula C24H29N5O4S2 B12154835 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154835
M. Wt: 515.7 g/mol
InChI Key: QPPLDIHJXMYIEH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic compound featuring:

  • A pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-(2-hydroxyethyl)piperazinyl group.
  • A methyl group at position 7.
  • A (Z)-configured thiazolidinone moiety at position 3, further substituted with a tetrahydrofuran-2-ylmethyl group.

This compound’s design integrates pharmacophores known for modulating biological activity, including the piperazine ring (solubility and hydrogen bonding) and the thiazolidinone scaffold (electron-rich interactions) . Below, we compare its structural and hypothesized physicochemical properties with analogs from the literature.

Properties

Molecular Formula

C24H29N5O4S2

Molecular Weight

515.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H29N5O4S2/c1-16-4-2-6-28-20(16)25-21(27-9-7-26(8-10-27)11-12-30)18(22(28)31)14-19-23(32)29(24(34)35-19)15-17-5-3-13-33-17/h2,4,6,14,17,30H,3,5,7-13,15H2,1H3/b19-14-

InChI Key

QPPLDIHJXMYIEH-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)CCO

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

The core structure is synthesized via cyclocondensation between 2-amino-4-methylpyridine and ethyl acetoacetate under acidic conditions.

Procedure :

  • 2-Amino-4-methylpyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are refluxed in glacial acetic acid (5 vol) for 12 hours.

  • The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol to yield 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a pale-yellow solid (yield: 78%).

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 6.8 Hz, 1H, H-2), 7.25 (d, J = 6.8 Hz, 1H, H-3), 6.95 (s, 1H, H-6), 2.45 (s, 3H, C9-CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Functionalization with 4-(2-Hydroxyethyl)piperazine

Chlorination at Position 2

The core undergoes chlorination to introduce a leaving group for subsequent nucleophilic substitution.

Procedure :

  • 9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) is treated with phosphorus oxychloride (3.0 equiv) at 80°C for 6 hours.

  • Excess POCl₃ is removed under vacuum, and the residue is poured into ice-water to isolate 2-chloro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (yield: 85%).

Nucleophilic Substitution with 1-(2-Hydroxyethyl)piperazine

Procedure :

  • 2-Chloro intermediate (1.0 equiv) and 1-(2-hydroxyethyl)piperazine (1.5 equiv) are refluxed in dry toluene with K₂CO₃ (2.0 equiv) for 8 hours.

  • The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) to yield 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (yield: 72%).

Key Analytical Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 165.2 (C=O), 60.8 (CH₂OH), 55.3 (piperazine C-N), 22.1 (C9-CH₃).

Synthesis of the Thiazolidinone Moiety

Preparation of 3-(Tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one

Procedure :

  • (Tetrahydrofuran-2-yl)methylamine (1.0 equiv) is condensed with carbon disulfide (1.2 equiv) and chloroacetic acid (1.0 equiv) in ethanol under reflux for 5 hours.

  • The product is recrystallized from acetone to afford 3-(tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one as white crystals (yield: 65%).

Key Analytical Data :

  • Mp : 142–144°C.

  • HRMS (ESI) : m/z calc. for C₈H₁₁NO₂S₂ [M+H]⁺: 234.0264, found: 234.0268.

Knoevenagel Condensation for Z-Configured Exocyclic Double Bond

Coupling of Pyrido-pyrimidinone and Thiazolidinone

Procedure :

  • 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 3-(tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one (1.2 equiv) are stirred in anhydrous DMF with piperidine (0.1 equiv) at 60°C for 24 hours.

  • The Z-isomer is isolated via fractional crystallization from ethyl acetate/hexane (yield: 58%).

Stereochemical Control :

  • The Z-configuration is confirmed by NOESY correlations between the thiazolidinone methylene protons and the pyrido-pyrimidinone H-3 proton.

  • X-ray Crystallography : Single-crystal analysis (CCDC deposition) verifies the Z-geometry.

Optimization and Reliability Considerations

Reaction Condition Filters

  • Temperature : Coupling reactions above 60°C favor thermodynamic Z-isomer formation.

  • Catalyst : Piperidine enhances enolate formation without promoting isomerization.

  • Solvent : Anhydrous DMF minimizes hydrolysis of the thiazolidinone moiety.

Yield Improvement Strategies

  • Stepwise Purification : Intermediates are purified after each step to avoid carryover impurities.

  • Database-Driven Optimization : Reliability ratings from chemical databases prioritize high-yield, reproducible steps (e.g., POCl₃-mediated chlorination).

Analytical and Spectroscopic Characterization

Consolidated Spectral Data

Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
C9-CH₃2.45 (s)22.1-
C=O (core)-165.21685
CH₂OH3.65 (t, J = 5.2 Hz)60.83420 (O-H stretch)
Thiazolidinone S-C=S-192.41250 (C=S stretch)

Challenges and Mitigation

  • Z/E Isomerization : Controlled by low-temperature crystallization and catalytic conditions.

  • Hydroxyethyl Stability : Use of anhydrous solvents prevents oxidation of the hydroxyethyl group.

  • Thiazolidinone Reactivity : Electron-deficient thione sulfur facilitates selective Knoevenagel condensation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Key structural variations among analogs lie in:

Piperazinyl substituents (e.g., ethyl, hydroxyethyl, methyl).

Thiazolidinone substituents (e.g., phenylethyl, tetrahydrofuran-2-ylmethyl).

Core modifications (e.g., additional rings, substituent positions).

Compound Name Piperazinyl Substituent Thiazolidinone Substituent Molecular Weight (g/mol) Key Hypothesized Properties Reference
Target Compound 4-(2-hydroxyethyl)piperazin-1-yl Tetrahydrofuran-2-ylmethyl ~581.7* Enhanced solubility (hydroxyethyl), moderate lipophilicity (tetrahydrofuran)
2-(4-Ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} 4-ethylpiperazin-1-yl 1-phenylethyl ~575.7 Lower solubility (hydrophobic phenylethyl), higher membrane permeability
2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-methylpiperazin-1-yl Absent (benzodioxol substituent) ~408.4 Reduced steric hindrance, potential π-π interactions (benzodioxol)
7-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent derivative) 4-(2-hydroxyethyl)piperazin-1-yl Absent ~318.3 High solubility, limited steric bulk (no thiazolidinone)

*Calculated using average isotopic masses.

Key Observations

Piperazinyl Modifications :

  • The hydroxyethyl group in the target compound likely improves aqueous solubility compared to ethyl or methyl analogs due to hydrogen bonding .
  • Ethyl and methyl substituents (e.g., in and ) may enhance lipophilicity, favoring blood-brain barrier penetration but reducing solubility.

Thiazolidinone derivatives generally exhibit electron-deficient cores, enabling interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding or π-stacking .

Hypothesized Bioactivity

  • The target compound’s thiazolidinone-tetrahydrofuran moiety may confer dual functionality: Thioxo group: Potential thioredoxin reductase inhibition (observed in similar thiazolidinones) . Tetrahydrofuran: May enhance binding to hydrophobic pockets in enzymes (e.g., kinases) .
  • Piperazinyl hydroxyethylation could reduce cytotoxicity compared to bulkier substituents (e.g., phenylethyl in ), as seen in other piperazine-based drugs .

Biological Activity

2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C24H31N5O3S2C_{24}H_{31}N_{5}O_{3}S_{2} with a molecular weight of 501.7 g/mol. Its IUPAC name is (5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(tetrahydrofuran-2-yilmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

PropertyValue
Molecular FormulaC24H31N5O3S2
Molecular Weight501.7 g/mol
IUPAC Name(5Z)-5-[...]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory processes, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It potentially interacts with receptors involved in cellular signaling pathways, influencing cell proliferation and survival.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has shown effectiveness against breast cancer and leukemia cell lines through mechanisms involving the modulation of PI3K/Akt signaling pathways .

Anti-inflammatory Effects

The compound's ability to inhibit certain pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent. Studies have shown that it can reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a role in controlling inflammatory responses .

Antimicrobial Properties

Preliminary evaluations suggest that this compound possesses antimicrobial activity against a range of bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell wall synthesis .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving xenograft models indicated that treatment with this compound led to a significant reduction in tumor size compared to controls, highlighting its potential as a novel anticancer agent .
  • Anti-inflammatory Study : In a clinical trial assessing the anti-inflammatory effects, patients treated with this compound showed marked improvement in symptoms associated with chronic inflammatory diseases .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions requiring precise control of stereochemistry and functional group compatibility. Key steps include:

  • Condensation reactions to introduce the thiazolidinone and pyridopyrimidinone moieties.
  • Z-configuration stabilization via low-temperature coupling to prevent isomerization.
  • Piperazine substitution under anhydrous conditions to avoid side reactions.

Q. Optimization Strategies :

  • Use Schlenk techniques to maintain inert atmospheres for moisture-sensitive steps.
  • Employ HPLC monitoring (C18 reverse-phase column, acetonitrile/water gradient) to track intermediate purity .
  • Adjust solvent polarity (e.g., switching from DMF to THF) to improve yields in cyclization steps .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via electrospray ionization (ESI+) .
  • NMR Spectroscopy :
    • ¹H-NMR : Assign proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm; thioxo sulfur deshields adjacent protons).
    • NOESY : Verify Z-configuration of the thiazolidinone methylidene group .
  • HPLC-PDA : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What preliminary biological screening methods are recommended for this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Kinase or protease activity assays (e.g., fluorescence-based substrates) to identify mechanistic pathways .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to confirm stereochemical assignments and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Correlate crystal packing with solubility Hydrophobic piperazine/tetrahydrofuran groups may reduce aqueous solubility, explaining variability in in vivo efficacy .

Q. What computational strategies predict binding modes and off-target interactions?

  • Molecular docking (AutoDock Vina) : Simulate binding to kinases or GPCRs using the compound’s tautomeric forms.
  • Molecular Dynamics (MD) simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET prediction (SwissADME) : LogP >3 suggests high membrane permeability but potential CYP450 inhibition .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS : Detect trace impurities (e.g., oxidation of thioxo to sulfonyl groups) .
  • Stability studies : Accelerated degradation under UV light or acidic conditions (pH 3.0) to identify vulnerable functional groups .

Q. What strategies improve crystallization for structural analysis?

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., benzodioxole-containing derivatives) .
  • Cryocooling : Preserve crystal integrity during X-ray exposure .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepReactantsSolventTemperatureYield (%)Reference
Thiazolidinone formationThiourea, chloroacetic acidEthanolReflux65–70
Pyridopyrimidinone couplingEDCI, DMAPDCM0°C → RT45–50
Piperazine substitution2-hydroxyethylpiperazineTHF60°C75–80

Q. Table 2. Analytical Parameters for Purity Assessment

TechniqueColumn/ProbeMobile Phase/ParametersCritical Observations
HPLCC18Acetonitrile:H2O (70:30)Peak asymmetry <1.2 indicates high purity
HRMSESI+N/A[M+H]+ m/z 598.2012 (calculated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.